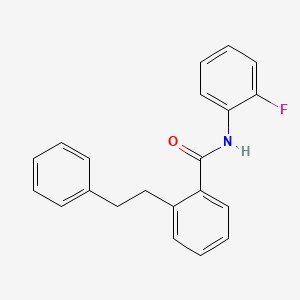

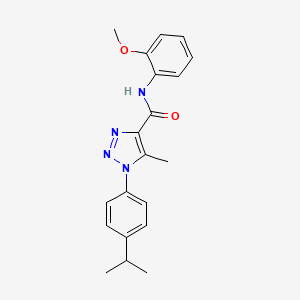

![molecular formula C13H14O5S B5534867 tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate](/img/structure/B5534867.png)

tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate appears to be a specialized chemical entity, often used in organic synthesis and chemical research. While specific information on this exact compound is limited, research on related tert-butyl compounds provides insights into its potential characteristics and applications in various chemical processes.

Synthesis Analysis

Several tert-butyl compounds have been synthesized using different methods. For instance, Lauffer and Mullican (2002) developed a versatile method for synthesizing a tert-butyl-based dipeptide mimetic, demonstrating the regioselective functionalization of different ring nitrogens and amino groups (Lauffer & Mullican, 2002). Similarly, Rádl (2003) described a new synthesis method for a tert-butyl compound, a key intermediate in the synthesis of atorvastatin, highlighting the Henry reaction as a crucial step (Rádl, 2003).

Molecular Structure Analysis

Studies on the molecular structure of tert-butyl compounds reveal detailed insights into their crystalline and molecular arrangements. Mamat, Flemming, and Köckerling (2012) reported on the crystal and molecular structure of a tert-butyl piperazine-carboxylate, providing data on bond lengths and angles (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

Tert-butyl compounds participate in various chemical reactions. Ochiai et al. (1996) found that tert-butylperoxy compounds can generate iodine-centered radicals at room temperature, leading to oxidation and deprotection of certain ethers (Ochiai et al., 1996). Furthermore, Sueda, Fukuda, and Ochiai (2001) discovered that cyclic acetals could be oxidatively cleaved using tert-butylperoxy compounds (Sueda, Fukuda, & Ochiai, 2001).

Physical Properties Analysis

The physical properties of tert-butyl compounds, such as solubility, melting and boiling points, and crystalline structure, are crucial for their application in synthesis and industrial processes. However, specific data on these properties for tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate is not readily available in the current literature.

Chemical Properties Analysis

Tert-butyl compounds exhibit a range of chemical properties, including reactivity with various organic and inorganic compounds, stability under different conditions, and potential for use in catalysis and synthesis. The research by Hotta et al. (2003) on the lipase TL-mediated kinetic resolution of a tert-butyl compound underscores its chemical versatility (Hotta et al., 2003).

Propiedades

IUPAC Name |

tert-butyl 2-[(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5S/c1-13(2,3)18-11(14)7-16-8-4-5-9-10(6-8)19-12(15)17-9/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTOIFVDDWFCAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)OC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

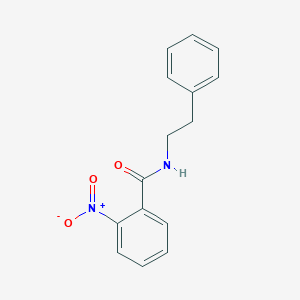

![4-{5-[(4-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5534786.png)

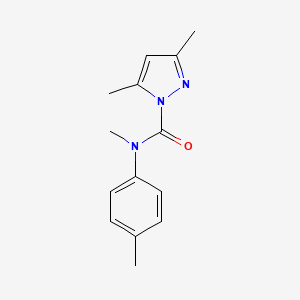

![6-methoxy-N,3-dimethyl-N-[2-(phenylthio)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5534796.png)

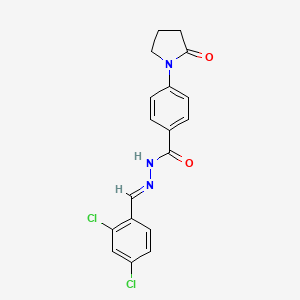

![2-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyrimidine-5-carboxamide](/img/structure/B5534813.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5534833.png)

![N-(4-fluorobenzyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5534856.png)

![N-(4-chlorophenyl)-N'-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea](/img/structure/B5534864.png)

![3-(3-methoxyphenyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),3-dien-5-one](/img/structure/B5534876.png)

![N-(3-hydroxy-3-phenylpropyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5534887.png)

amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B5534889.png)